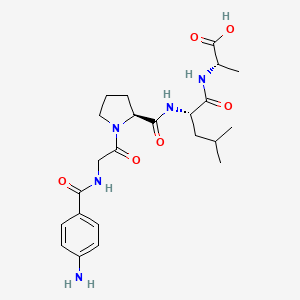

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine

Description

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic tetrapeptide featuring a 4-aminobenzoyl group conjugated to a glycyl-prolyl-leucyl-alanine sequence. This compound’s design suggests applications in enzymology, drug discovery, or bioactivity studies, particularly given the inclusion of proline—a residue known to influence peptide conformation—and leucine, a hydrophobic amino acid critical for protein-protein interactions .

Properties

CAS No. |

817620-13-6 |

|---|---|

Molecular Formula |

C23H33N5O6 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(4-aminobenzoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H33N5O6/c1-13(2)11-17(21(31)26-14(3)23(33)34)27-22(32)18-5-4-10-28(18)19(29)12-25-20(30)15-6-8-16(24)9-7-15/h6-9,13-14,17-18H,4-5,10-12,24H2,1-3H3,(H,25,30)(H,26,31)(H,27,32)(H,33,34)/t14-,17-,18-/m0/s1 |

InChI Key |

IMRMGDLFCIIILS-WBAXXEDZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Peptide Chain Assembly

- Method:

The tetrapeptide is assembled by sequential coupling of protected amino acids using standard peptide synthesis protocols. Commonly, the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) strategy is employed to protect amino groups during chain elongation. - Coupling Reagents:

Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used along with additives like HOBt (1-hydroxybenzotriazole) to improve coupling efficiency and reduce racemization. - Conditions:

Reactions are typically carried out in solvents like DMF (dimethylformamide) or DCM (dichloromethane) at room temperature or slightly elevated temperatures. - Purification:

After each coupling, the intermediate peptides are purified by precipitation or chromatography to ensure high purity before the next coupling step.

Introduction of the 4-Aminobenzoyl Group

- Acylation Agent:

4-Aminobenzoic acid or its activated derivatives (e.g., 4-aminobenzoyl chloride) are used to acylate the free N-terminal amino group of the peptide. - Activation:

The carboxyl group of 4-aminobenzoic acid is converted into an active acyl chloride or anhydride using reagents such as thionyl chloride (SOCl2) or phosgene derivatives. Alternatively, carbodiimide-mediated coupling can be used. - Reaction Conditions:

The acylation is performed in anhydrous solvents like dichloromethane or ethylene dichloride, often in the presence of a base such as triethylamine or N-ethylmorpholine to neutralize the generated acid. Temperature control (0–5 °C) is critical to minimize side reactions. - Example from Related Patent:

A method for preparing N-(4-aminobenzoyl)-L-glutamic acid involves preparing 4-nitrobenzoyl chloride by reacting p-nitrobenzoic acid with phosgene in ethylene dichloride with DMF as a catalyst, followed by condensation with sodium glutamate at pH 8–9 and reduction of the nitro group to amino using Pd/C and ammonium formate. This approach can be adapted for acylation of peptides with 4-aminobenzoyl groups.

Reduction of Nitro to Amino Group (If Starting from Nitro Derivative)

- Catalytic Hydrogenation:

If the 4-aminobenzoyl group is introduced via a 4-nitrobenzoyl intermediate, reduction is performed using Pd/C catalyst and ammonium formate or hydrogen gas under mild conditions. - Conditions:

Room temperature stirring in methanol or ethanol for 30–40 minutes, followed by filtration and purification. - Outcome:

High purity N-(4-aminobenzoyl) derivatives with yields exceeding 90%.

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Peptide Coupling | Fmoc-protected amino acids, DCC/HOBt, DMF | 20–25 | 1–3 hours | 85–95 | Standard peptide synthesis conditions |

| Acylation with 4-aminobenzoyl chloride | 4-aminobenzoyl chloride, base (Et3N), DCM | 0–5 | 1–2 hours | 90–98 | Low temperature to avoid side reactions |

| Nitro Reduction (if applicable) | Pd/C, ammonium formate, MeOH | 20–25 | 30–40 minutes | 95–99 | Catalytic hydrogenation step |

| Purification | Chromatography or crystallization | — | — | — | Ensures >95% purity |

Research Findings and Optimization Notes

- Purity and Yield:

The use of activated acyl chlorides and controlled pH during acylation significantly improves yield and purity. The reduction step using Pd/C and ammonium formate is mild and preserves peptide integrity. - Solvent Choice:

Polar aprotic solvents like DMF facilitate peptide coupling, while dichloromethane or ethylene dichloride are preferred for acylation due to their inertness and ability to dissolve acyl chlorides. - Temperature Control:

Maintaining low temperatures during acylation prevents hydrolysis of acyl chlorides and side reactions, enhancing product quality. - Environmental and Safety Considerations: The described methods minimize hazardous waste by recycling catalysts and using mild reaction conditions, making them suitable for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable leaving groups and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine serves as a substrate in enzyme assays, particularly for peptide hydrolases. Its structure allows for sensitive detection of enzymatic activity through fluorescence-based methods. For instance, the compound can be used in assays to quantify aminopeptidase activity, where the cleavage of the peptide bond results in a measurable fluorescence change, enhancing sensitivity and specificity in enzyme assays .

2. Drug Development

The compound is also explored for its role in drug delivery systems. Its ability to form covalent linkages with other molecules can be harnessed to create targeted drug delivery systems that release therapeutic agents at specific sites within the body. This application is particularly relevant in cancer therapy, where localized treatment can minimize systemic side effects .

3. Cosmetic Formulations

In cosmetic science, this compound may be utilized for its potential effects on skin melanin synthesis. Peptides similar to this compound have been shown to influence melanin production, which could lead to advancements in skin care products aimed at pigmentation disorders or tanning agents .

Table 1: Enzymatic Assays Using this compound

| Enzyme Type | Assay Method | Detection Method | Reference |

|---|---|---|---|

| Aminopeptidases | Fluorimetric assay | Fluorescence | |

| Peptide Hydrolases | Substrate cleavage | HPLC-MS | |

| Proteases | Kinetic studies | NMR |

Case Studies

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the effectiveness of this compound as a substrate for measuring aminopeptidase activity. The fluorimetric assay showed high sensitivity, allowing for the detection of low enzyme concentrations in biological samples. The results indicated that this compound could serve as a reliable tool for biochemical analysis in research settings .

Case Study 2: Targeted Drug Delivery

Research into drug delivery systems utilizing this compound revealed its capacity to form stable conjugates with therapeutic agents. In vitro studies indicated that these conjugates could effectively target cancer cells while minimizing exposure to healthy tissues. This property highlights the compound's potential in developing more effective cancer therapies .

Case Study 3: Melanin Synthesis Modulation

In cosmetic research, peptides derived from or related to this compound were tested for their ability to modulate melanin synthesis in human skin cells. The findings suggested that certain modifications of this peptide could enhance melanin production, offering new avenues for developing tanning products or treatments for skin pigmentation disorders .

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((S)-1-(2-(4-Aminobenzamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substrate Analogues with 4-Aminobenzoyl Derivatives

Compounds such as 4-aminobenzoic acid, 4-aminobenzamide, and 4-aminoacetophenone () share the 4-aminobenzoyl scaffold but lack the peptide chain. These smaller molecules are often used as enzyme substrates or inhibitors due to their ability to mimic transition states or block active sites. For example, 4-aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), leveraging its aromatic amine for binding .

Key Differences :

- Molecular Weight: The tetrapeptide (~500–600 g/mol) is significantly larger than monomeric analogues (e.g., 4-aminobenzoic acid: 137 g/mol).

- Solubility : The peptide backbone enhances water solubility compared to purely aromatic amines but reduces lipid membrane permeability.

- Bioactivity: While monomeric analogues inhibit enzymes via direct binding, the tetrapeptide may act as a substrate for proteases or signal through peptide-specific receptors.

Peptide-Based Bioactive Compounds

Bilanafos (4-(hydroxymethylphosphinyl)-L-2-aminobutanoyl-L-alanyl-L-alanine), a tripeptide herbicide (), shares structural similarities in its alanine-rich sequence. Bilanafos acts as a glutamine synthetase inhibitor, disrupting plant metabolism.

Key Differences :

- Functional Groups : Bilanafos includes a phosphinyl group critical for herbicidal activity, absent in the target compound.

Data Table: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Application | Bioactivity Mechanism |

|---|---|---|---|---|

| N-(4-Aminobenzoyl)-tetrapeptide | ~500–600 | 4-Aminobenzoyl, Proline, Leucine | Enzymology/Drug Development | Substrate/Receptor Binding |

| 4-Aminobenzoic acid | 137 | Aromatic amine, Carboxylic acid | Enzyme Inhibition | Competitive Inhibition |

| Bilanafos | 335 | Phosphinyl, Alanine Tripeptide | Herbicide | Glutamine Synthetase Inhibition |

Research Findings and Implications

- Enzymatic Studies: Substrate analogues with 4-aminobenzoyl groups () demonstrate moderate enzyme inhibition, while peptide conjugates like the target compound may offer higher specificity but require optimized delivery due to size .

Contradictions and Limitations

For instance, while 4-aminobenzoyl derivatives are established in enzymology, the tetrapeptide’s biological role remains speculative. Similarly, peptide-based agrochemicals like bilanafos rely on distinct functional groups absent in the target molecule, limiting direct comparisons.

Biological Activity

N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic peptide that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound, which incorporates amino acids known for their diverse biological activities, is being studied for its effects on cellular processes, including melanin synthesis, antimalarial activity, and potential roles in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.31 g/mol. The compound features a 4-aminobenzoyl group linked to a tetrapeptide structure comprising glycine, proline, leucine, and alanine. This structural configuration is significant as it influences the compound's biological interactions and activities.

1. Melanin Synthesis Modulation

Recent studies have explored the role of peptides in regulating melanin production, which is crucial for skin pigmentation and protection against UV radiation. Research indicates that certain peptides can either inhibit or stimulate melanin synthesis by modulating the activity of enzymes such as tyrosinase.

- Case Study : A study highlighted that peptides similar to this compound could enhance melanogenesis through activation of the melanocortin 1 receptor (MC1R), leading to increased cyclic AMP (cAMP) levels and subsequent stimulation of tyrosinase activity in melanocytes .

| Peptide | Effect on Melanin Synthesis | Mechanism |

|---|---|---|

| This compound | Potential enhancer | Activation of MC1R leading to cAMP increase |

| [Nle4-D-Phe7]-α-MSH | Strong enhancer | Direct activation of MC1R |

| Ac-Phe-Arg-Trp-Gly-NH2 | Enhances α-MSH effects | Synergistic effect on tyrosinase activity |

2. Antimalarial Activity

The compound has been investigated for its antimalarial properties through its interaction with Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), an essential enzyme for the survival of the malaria parasite.

- Research Findings : In silico studies demonstrated that derivatives of N-(4-aminobenzoyl)-L-glutamic acid showed promising binding affinities with Pf-DHFR, suggesting potential as novel antimalarial agents. For instance, compounds derived from this structure exhibited IC50 values indicating effective inhibition against both chloroquine-sensitive and resistant strains .

| Compound | IC50 (μM) | Strain |

|---|---|---|

| N-(4-Aminobenzoyl)-L-glutamic acid | 13.25 | Chloroquine-sensitive (3D7) |

| N-(4-Aminobenzoyl)-L-glutamic acid | 14.72 | Chloroquine-resistant (Dd2) |

3. Cancer Treatment Potential

Peptides similar to this compound have been studied for their ability to induce apoptosis in cancer cells.

- Mechanism : It has been shown that certain tetrapeptides can activate caspases, leading to programmed cell death in various cancer cell lines. For example, studies using HL-60 cells demonstrated that specific peptide sequences could significantly enhance apoptotic responses when combined with other cytotoxic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminobenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine, and how can purity be optimized during synthesis?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for sequential coupling of L-proline, L-leucine, and L-alanine residues. The N-terminal 4-aminobenzoyl group is introduced via benzotriazole-activated coupling.

- Purity Optimization : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is used for purification. Critical parameters include resin loading efficiency (monitored by Kaiser test) and coupling reaction times (≥2 hours per residue) to minimize deletion sequences .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation with NMR (1H/13C) to verify backbone connectivity. For example, characteristic proline δ-proton signals (δ ~3.3–4.2 ppm) and leucine γ-methyl groups (δ ~0.8–1.0 ppm) should align with expected diastereomeric purity .

Q. What analytical methods are recommended for assessing batch-to-batch consistency?

- Methodological Answer : Use RP-HPLC with UV detection at 220 nm (amide bond absorption) and 254 nm (aromatic group detection). System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure column performance. Quantify impurities via area normalization, with acceptance criteria ≤2% for single impurities and ≤5% total .

Advanced Research Questions

Q. How does the conformational flexibility of the proline residue impact the compound’s interaction with biological targets?

- Methodological Answer : Employ circular dichroism (CD) spectroscopy in aqueous buffers (pH 3–9) to analyze proline-induced secondary structures (e.g., polyproline II helices). Compare binding affinities (via surface plasmon resonance) of cis/trans proline conformers to targets like metalloproteases, which often require rigid active-site docking .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–10) with LC-MS monitoring. For acidic degradation (pH <4), identify hydrolysis products (e.g., free glycine or 4-aminobenzoic acid). Under alkaline conditions (pH >8), oxidative deamination of the 4-aminobenzoyl group may occur, requiring argon-purged samples to suppress radical pathways .

Q. How can researchers differentiate between enzymatic and non-enzymatic cleavage of the peptide backbone in biological matrices?

- Methodological Answer : Use protease inhibitors (e.g., EDTA for metalloproteases, PMSF for serine proteases) in parallel incubations with plasma or tissue homogenates. Compare degradation kinetics (LC-MS/MS quantification) in inhibited vs. uninhibited samples. Non-enzymatic hydrolysis typically follows first-order kinetics, while enzymatic cleavage shows substrate saturation behavior .

Q. What computational approaches predict the compound’s solubility and aggregation propensity in aqueous systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to calculate solvation free energy. Use tools like Aggrescan3D to identify aggregation-prone regions (e.g., hydrophobic leucine residues). Validate predictions experimentally via dynamic light scattering (DLS) for particle size distribution .

Data Contradiction Analysis

Q. How should discrepancies in reported IC50 values for protease inhibition be addressed?

- Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, substrate concentration). Use orthogonal assays (e.g., fluorogenic substrates vs. FRET-based probes) to confirm inhibitory potency. For example, IC50 variations >10-fold may arise from differences in enzyme purity or allosteric modulation by assay components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.